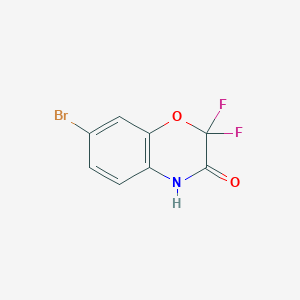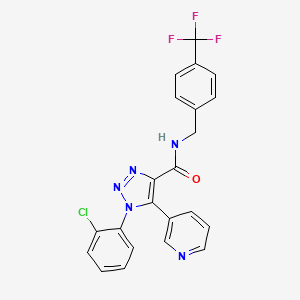
1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of compounds similar to the one often involves multi-step reactions, starting from basic aromatic compounds or heterocycles. The synthesis process may include steps like hetero-cyclization, nucleophilic addition, and condensation reactions. For example, Bekircan et al. (2008) describe the synthesis of triazole derivatives through reactions with selected aldehydes, followed by reduction with NaBH4 (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Molecular Structure Analysis
The molecular structure of compounds containing triazole rings can be characterized by various spectroscopic methods, including IR, NMR (both ^1H and ^13C), and sometimes X-ray crystallography. These techniques provide detailed information about the arrangement of atoms within the molecule, the electronic environment, and the presence of specific functional groups. For instance, Anuradha et al. (2014) reported the crystal structure of a closely related compound, providing insights into its geometry and molecular interactions (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis and Antioxidant Properties : New derivatives of 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole were prepared, characterized, and evaluated for their antioxidant activities, demonstrating the potential of triazole derivatives in the development of antioxidant agents (Bekircan et al., 2008).
Heteroaromatization with 4-Hydroxycoumarin : Novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives were synthesized, showcasing the versatility of triazole compounds in forming complex heterocyclic structures with potential antimicrobial activity (El-Agrody et al., 2001).
Organocatalytic Cycloaddition : The synthesis of quinoline-triazole carboxylates via organocatalytic enamide–azide cycloaddition reaction demonstrates an innovative approach to creating functionalized triazole compounds, highlighting the chemical adaptability and potential for diverse applications of these molecules (Saraiva et al., 2013).
Potential Biological Applications
Anticancer and Anti-Inflammatory Activities : Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, showing the promise of triazole and pyridine derivatives in medicinal chemistry for developing new therapeutic agents (Rahmouni et al., 2016).
Antipsychotic Agent Development : Heterocyclic carboxamides were synthesized and evaluated as potential antipsychotic agents, indicating the role of triazole derivatives in the search for new compounds with favorable pharmacological profiles (Norman et al., 1996).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-5-pyridin-3-yl-N-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClF3N5O/c23-17-5-1-2-6-18(17)31-20(15-4-3-11-27-13-15)19(29-30-31)21(32)28-12-14-7-9-16(10-8-14)22(24,25)26/h1-11,13H,12H2,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUIFLHGYXHUGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F)C4=CN=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


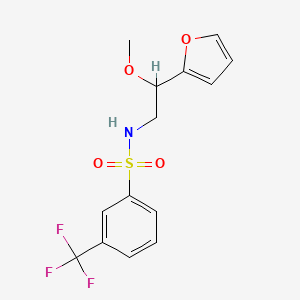
![4-[[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]morpholine](/img/structure/B2492959.png)
![N-(1,3-Benzodioxol-5-ylmethyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2492962.png)
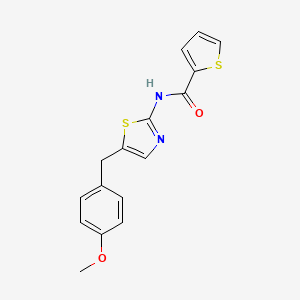
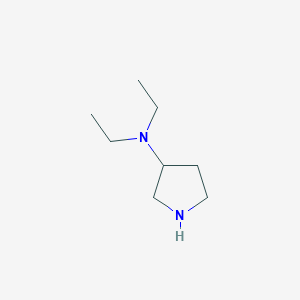
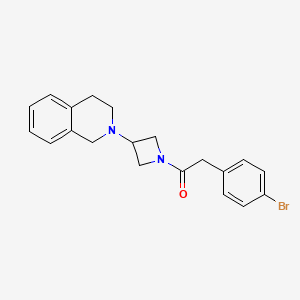

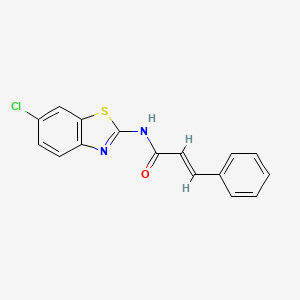
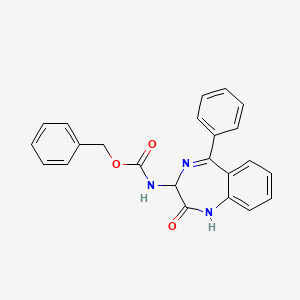
![N-(4-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2492975.png)


